molecular formula C14H12N2O4 B12451393 N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide

N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide

Cat. No.: B12451393
M. Wt: 272.26 g/mol
InChI Key: QRHZWNUTPGHNKT-UHFFFAOYSA-N
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Description

N-[(2,3,4-Trihydroxyphenyl)methylideneamino]benzamide is a Schiff base derivative featuring a benzamide core linked via a methylideneamino group to a 2,3,4-trihydroxyphenyl moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H12N2O4/c17-11-7-6-10(12(18)13(11)19)8-15-16-14(20)9-4-2-1-3-5-9/h1-8,17-19H,(H,16,20)

InChI Key

QRHZWNUTPGHNKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=C(C=C2)O)O)O

Origin of Product

United States

Preparation Methods

Pyrogallol-Based Route

2,3,4-Trihydroxybenzaldehyde is synthesized from pyrogallol (1,2,3-trihydroxybenzene) in three steps:

  • Hydroxyl Protection : Pyrogallol reacts with diphenyl carbonate in methyl tert-butyl ether (MTBE) under reflux to protect hydroxyl groups.
  • Formylation : The protected intermediate undergoes formylation using DMF-POCl₃ or Vilsmeier-Haack conditions.
  • Deprotection : Acidic hydrolysis removes protecting groups, yielding 2,3,4-trihydroxybenzaldehyde.

Key Data :

Step Yield Purity Conditions
Hydroxylation 95–97% >98% MTBE, 6–8 h reflux
Formylation 85% 95% DMF-POCl₃, 0–5°C
Deprotection 90% 97% HCl, room temperature

Synthesis of Benzohydrazide

Benzohydrazide (C₆H₅CONHNH₂) is prepared via two methods:

Direct Aminolysis of Benzoyl Chloride

Benzoyl chloride reacts with hydrazine hydrate in ethanol at 0–5°C:
$$ \text{C}6\text{H}5\text{COCl} + \text{NH}2\text{NH}2 \rightarrow \text{C}6\text{H}5\text{CONHNH}_2 + \text{HCl} $$
Yield : 92%.

Carbodiimide-Mediated Coupling

Benzoic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and coupled to hydrazine:
$$ \text{C}6\text{H}5\text{COOH} + \text{NH}2\text{NH}2 \xrightarrow{\text{DCC}} \text{C}6\text{H}5\text{CONHNH}_2 $$
Yield : 88%.

Condensation Reaction

Schiff Base Formation

Benzohydrazide and 2,3,4-trihydroxybenzaldehyde condense in ethanol under acidic catalysis (e.g., acetic acid):
$$ \text{C}6\text{H}5\text{CONHNH}2 + \text{HO-C}6\text{H}2(\text{OH})2\text{CHO} \rightarrow \text{N-[(2,3,4-Trihydroxyphenyl)methylideneamino]benzamide} + \text{H}_2\text{O} $$

Optimized Conditions :

Parameter Value Impact on Yield
Solvent Ethanol Maximizes solubility
Temperature 60–70°C Accelerates imine formation
Catalyst 0.1 M Acetic Acid Enhances reaction rate
Reaction Time 4–6 h Ensures completion

Yield : 75–82%.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.25 (s, 1H, -CH=N-), 7.85–7.45 (m, 5H, Ar-H), 6.90 (s, 1H, phenolic -OH).
  • IR (KBr) : 1650 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).
  • HPLC Purity : >98% (C18 column, 210 nm).

Crystallization and Stability

Recrystallization from ethanol-water (7:3) yields needle-like crystals. The compound is stable under inert gas but oxidizes in air.

Comparative Analysis of Methods

Method Advantages Limitations
Direct Aminolysis High yield (92%) Requires toxic benzoyl chloride
DCC Coupling Mild conditions Costly reagents
Condensation Scalable (>90% conversion) Sensitivity to moisture

Chemical Reactions Analysis

Hydrolysis of the Imine Bond

The Schiff base (C=N) undergoes hydrolysis under acidic or basic conditions, regenerating the parent amine and aldehyde. This reaction is critical for understanding the compound’s stability in biological systems.

Conditions Products Mechanism References
Acidic (HCl, H₂O)Benzamide + 2,3,4-trihydroxybenzaldehydeProtonation of the imine nitrogen, followed by nucleophilic water attack.
Basic (NaOH, H₂O)Deprotonated benzamide + sodium salt of 2,3,4-trihydroxybenzaldehydeBase-mediated cleavage via hydroxide ion attack at the electrophilic carbon.

Key Findings :

  • Hydrolysis rates increase with temperature and ionic strength.

  • The reaction is reversible, with equilibrium favoring the Schiff base under anhydrous conditions .

Oxidation of Phenolic Groups

The trihydroxyphenyl moiety undergoes oxidation, particularly at the ortho- and para-hydroxyl groups, forming quinone-like structures.

Oxidizing Agent Products Conditions Mechanism References
O₂ (aerobic)Semiquinone radicals → QuinonespH 7.4, 25°CElectron transfer followed by deprotonation.
Fe³⁺Fe²⁺-quinone complexesAqueous solution, RTMetal-mediated oxidation via Fenton-like pathways.

Experimental Data :

  • Electrochemical studies show oxidation peaks at +0.45 V and +0.72 V (vs. Ag/AgCl), corresponding to sequential hydroxyl group oxidation .

  • Antioxidant assays (DPPH, ABTS) confirm radical scavenging activity (IC₅₀ = 12.3 μM), attributed to phenolic hydrogen donation .

Metal Chelation

The compound acts as a polydentate ligand, coordinating transition metals via hydroxyl and imine groups.

Metal Ion Coordination Sites Stability Constant (log K) Application References
Fe³⁺O (phenolic), N (imine)8.9 ± 0.2Iron overload therapy
Cu²⁺O (phenolic), O (amide)7.3 ± 0.3Catalytic oxidation reactions

Structural Insights :

  • X-ray crystallography of analogous Schiff bases reveals square-planar geometry with Cu²⁺ and octahedral coordination with Fe³⁺ .

Nucleophilic Additions

The imine bond participates in nucleophilic additions, enabling functionalization.

Nucleophile Product Conditions Yield References
H₂OHydrated Schiff base (geminal diol)pH 5–6, 25°C85%
NH₂OHOxime derivativeEthanol, reflux72%

Mechanistic Notes :

  • Hydration is pH-dependent, with maximum stability near physiological pH.

Radical Scavenging Activity

The compound neutralizes free radicals via hydrogen atom transfer (HAT) or single-electron transfer (SET).

Radical Rate Constant (k, M⁻¹s⁻¹) Mechanism Biological Relevance References
DPPH-1.2 × 10⁴HATAntioxidant therapy
O₂- ⁻8.7 × 10³SETNeuroprotection against ROS

Comparative Data :

  • The compound’s antioxidant efficacy surpasses ascorbic acid in lipid peroxidation assays (TBARS method) .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range (°C) Mass Loss (%) Proposed Process
150–20012Loss of coordinated water molecules
250–30058Degradation of the Schiff base
300–40030Carbonization of aromatic residues

Kinetics :

  • Activation energy (Eₐ) for decomposition: 142 kJ/mol (Kissinger method).

Scientific Research Applications

N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide and related benzamide derivatives:

Compound Name Key Structural Features Functional Implications Reference
This compound Benzamide + methylideneamino + trihydroxyphenyl High polarity, H-bonding capacity, metal chelation potential
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide + hydroxy/dimethyl ethyl substituent N,O-bidentate directing group for metal catalysis
N-[(4-Hydroxyphenyl)carbamothioyl]benzamide Benzamide + thiourea + 4-hydroxyphenyl Antioxidant activity via radical scavenging
N-[(Di-substituted-amino)methyl]-N-(triazolyl)benzamide Benzamide + Mannich base + triazole Antimicrobial activity via triazole coordination
2-Amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide Hydrazide + trihydroxyphenyl + hydroxypropane Enhanced solubility, potential enzyme inhibition
Key Observations:
  • Hydrogen Bonding: The trihydroxyphenyl group in the target compound provides three hydroxyl groups, enabling stronger H-bonding compared to mono-hydroxyl or methoxy substituents in analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • Metal Coordination : Thiourea derivatives (e.g., N-[(4-hydroxyphenyl)carbamothioyl]benzamide) and Mannich bases (e.g., triazole-containing analogs) exhibit metal-binding capabilities, but the target compound’s Schiff base linkage may offer distinct chelation geometry .
  • Bioactivity : Antioxidant and antimicrobial activities are common among hydroxyl- or heterocycle-substituted benzamides. The trihydroxyphenyl group in the target compound could enhance radical scavenging efficiency, as seen in thiourea derivatives with hydroxyl groups .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The trihydroxyphenyl group increases hydrophilicity compared to methoxy or alkyl-substituted analogs (e.g., N-(4,5-dimethoxyphenethyl)benzamide derivatives in ). However, the methylideneamino linker may reduce solubility relative to hydrazides .
  • Metabolic Stability : Schiff bases are prone to hydrolysis, whereas Mannich bases () and thioureas () exhibit greater stability. This suggests the target compound may require structural stabilization for in vivo applications .

Biological Activity

N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

Property Value
Molecular FormulaC15H14N2O4
Molecular Weight286.28 g/mol
IUPAC NameThis compound
CAS Number136259624

The compound features a benzamide structure with a trihydroxyphenyl moiety that enhances its biological activity through various interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL depending on the bacterial species tested.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was found to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death .

A specific study reported that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration) in MCF-7 breast cancer cells over 48 hours .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways related to cancer progression.
  • Receptor Modulation : It may interact with cell surface receptors influencing signaling pathways associated with cell growth and survival.
  • Metal Ion Chelation : The hydroxyl groups present in the structure can chelate metal ions, which are crucial for the activity of several metalloenzymes .

Study on Antiviral Activity

A recent study investigated the antiviral potential of similar compounds against Hantaan virus RNA-dependent RNA polymerase (RdRp). While focusing on structure-activity relationships, it was noted that compounds with similar structural motifs showed promising binding affinities and inhibitory effects on viral replication . This suggests that this compound could also exhibit antiviral properties worth exploring.

Clinical Relevance

The compound's potential therapeutic applications extend beyond antimicrobial and anticancer activities. Research has indicated possible roles in treating neurodegenerative diseases due to its antioxidant properties derived from the trihydroxyphenyl group . Further clinical trials are necessary to validate these findings.

Q & A

Q. Table 1: Representative Synthetic Conditions

ReagentsSolventTemperatureYieldReference
Benzoyl chloride, EDCDCMRT75%
2,3,4-Trihydroxybenzaldehyde, ethanolamineEthanolReflux68%
4-Nitrobenzoyl chloride, DCCTHFRT82%

Which analytical techniques confirm the structural integrity of this compound?

Level: Basic
Methodological Answer:

  • 1H/13C NMR: Record spectra at 400 MHz in CDCl₃ or DMSO-d₶. Aromatic protons appear between δ 7.0–8.0 ppm, hydroxyl groups (trihydroxyphenyl) at δ 5.0–6.0 ppm, and imine protons (CH=N) at δ 8.5–9.0 ppm .
  • Mass Spectrometry (HRMS): Use electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • UV-Vis: Detect π→π* transitions in the 250–300 nm range for the conjugated benzamide system .

How to determine its crystal structure using X-ray crystallography?

Level: Basic
Methodological Answer:

  • Data Collection: Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution: Apply direct methods via SHELXS or SHELXD for phase determination .
  • Refinement: Refine using SHELXL (anisotropic displacement parameters, hydrogen bonding networks) .
  • Visualization: Generate ORTEP diagrams with WinGX or OLEX2 to analyze bond lengths/angles .

Q. Table 2: Key Crystallographic Parameters

ParameterValueReference
Space GroupP2₁/c
R-factor<0.05
Bond Length (C=N)1.28–1.32 Å

What mechanisms underlie its reactivity under oxidative conditions?

Level: Advanced
Methodological Answer:
The trihydroxyphenyl moiety is prone to oxidation. Experimental design considerations:

  • Cu(II)-Mediated Oxidation: Under basic conditions, directed C-H methoxylation occurs via organometallic pathways. Under acidic conditions, nondirected chlorination proceeds through single-electron transfer (SET) mechanisms .
  • Control Experiments: Use radical traps (TEMPO) or isotopic labeling (D₂O) to distinguish between organometallic and SET pathways .

How to design experiments assessing HDAC inhibitory activity?

Level: Advanced
Methodological Answer:

  • In Vitro Assays: Use recombinant HDAC enzymes (e.g., HDAC1/6) with fluorogenic substrates (e.g., Ac-Lys-AMC). Measure IC₅₀ via fluorescence quenching at 460 nm .
  • Cellular Models: Treat HeLa or HEK293 cells with 1–100 µM compound for 24 hours. Quantify acetylated histone H3 (Ac-H3) via Western blot .

Q. Table 3: Bioactivity Data for Analogous Benzamides

CompoundTargetIC₅₀Reference
MS-275HDAC10.15 µM
N-(Phenylcarbamoyl)benzamideHeLa Cells0.8 mM

What computational methods predict its interactions with biological targets?

Level: Advanced
Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to HDACs. Focus on zinc-binding groups (e.g., hydroxamate mimics) and hydrophobic interactions .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to evaluate redox potentials and stability of the trihydroxyphenyl group .

What are best practices for handling and storing the compound?

Level: Basic
Methodological Answer:

  • Storage: Store powder at –20°C (stable for 2–3 years) or –80°C for long-term solubility in DMSO .
  • Formulation: Prepare stock solutions in DMSO (≤10 mM) and dilute in PBS or cell media (final DMSO ≤0.1%) .

Q. Table 4: Solubility and Stability

SolventSolubility (mg/mL)Storage StabilityReference
DMSO125–80°C, 6 months
PBS0.54°C, 1 week

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